Di-t-hexyl peroxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27073-06-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpentan-2-ylperoxy)pentane |
InChI |
InChI=1S/C12H26O2/c1-7-9-11(3,4)13-14-12(5,6)10-8-2/h7-10H2,1-6H3 |
InChI Key |
YAQDPWONDFRAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(C)(C)CCC |
Origin of Product |
United States |
Fundamental Principles and Research Context of Dialkyl Peroxides
Theoretical Frameworks of Peroxide Reactivity
Organic peroxides are a class of compounds defined by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org The reactivity of these molecules is fundamentally governed by the nature of the oxygen-oxygen (O-O) single bond. This bond is characteristically weak, with a bond dissociation energy (BDE) of approximately 45–50 kcal/mol (190–210 kJ/mol), which is significantly lower than the strength of C-C, C-H, and C-O bonds. wikipedia.orgwayne.edu This inherent weakness is often attributed to the repulsion between the lone pairs of electrons on the adjacent oxygen atoms. wayne.edu
The defining reaction of peroxides is the cleavage of this labile O-O bond, which can proceed through two primary pathways: homolytic and heterolytic fission.
Homolytic Cleavage : This is a symmetrical bond-breaking process where each oxygen atom retains one of the shared electrons, resulting in the formation of two free radicals (RO•). wikipedia.orgscienceinfo.com This process is typically initiated by the input of energy in the form of heat or light (UV radiation). masterorganicchemistry.comallen.in The generation of these highly reactive free radicals makes organic peroxides valuable as initiators for various chemical reactions, particularly polymerizations. wikipedia.orgnih.gov The general mechanism for homolytic cleavage is: R-O-O-R' → RO• + •OR'
Heterolytic Cleavage : This is an unsymmetrical bond-breaking process where one of the oxygen atoms retains the entire pair of bonding electrons, leading to the formation of ions. unacademy.com This pathway is less common for dialkyl peroxides but can be facilitated in polar solvents and is influenced by the electronegativity of the substituent groups. allen.inunacademy.com
The propensity for a peroxide to undergo homolytic versus heterolytic cleavage, and the energy required to do so, is influenced by several factors. The structure of the alkyl or acyl groups (R and R') attached to the peroxide core has a significant impact. wayne.edu Additionally, the decomposition of peroxides can be catalyzed by various substances, most notably transition metal ions like iron, copper, and manganese. utas.edu.aujetir.orgresearchgate.net These metals can facilitate the cleavage of the O-O bond under milder conditions than thermal decomposition alone, often proceeding through redox mechanisms. utas.edu.auchemicals.co.uk For instance, the classic Fenton reaction involves the cleavage of hydrogen peroxide by ferrous iron. acs.org
Di-t-hexyl Peroxide within the Broader Class of Dialkyl Peroxides
This compound, with the chemical formula C12H26O2, is a member of the dialkyl peroxide family. nih.gov In this subclass, the oxygen-oxygen group is bonded to two alkyl substituents. Dialkyl peroxides are generally considered the most stable and least reactive class of organic peroxides, particularly those with bulky tertiary alkyl groups like di-t-butyl peroxide. rsc.orgrsc.orgwikipedia.org This stability is attributed to the steric hindrance provided by the bulky groups, which protects the weak O-O bond.
The reactivity and stability of dialkyl peroxides can be compared based on their structure and the length of their alkyl chains. Generally, stability increases with the degree of branching on the carbon atom attached to the peroxide group. The order of decreasing reactivity (and increasing stability) is typically: dialkyl < tert-butyl alkyl < diaralkyl < di-tert-butyl. rsc.org
A key application of dialkyl peroxides like this compound is as radical initiators in processes such as the crosslinking of polymers. mdpi.com The efficiency of a peroxide in these applications is related to its ability to abstract hydrogen atoms from a polymer chain, thereby generating macroradicals. mdpi.com Research comparing the hydrogen abstraction ability of various dialkyl peroxides has shown that this property is highly dependent on the specific peroxide structure. In one study, the efficiency of hydrogen abstraction decreased in the order: di-t-butyl peroxide > dicumyl peroxide > di-t-amyl peroxide > this compound. semanticscholar.org This indicates that while belonging to the same class, the subtle differences in the alkyl groups lead to significant variations in reactivity.
The following table provides a comparison of key properties for this compound and the more commonly cited di-t-butyl peroxide.
| Property | This compound | Di-t-butyl Peroxide |
| Chemical Formula | C12H26O2 | C8H18O2 wikipedia.org |
| Molar Mass | 202.33 g/mol nih.gov | 146.23 g/mol wikipedia.org |
| General Stability | Considered a stable organic peroxide. | One of the most stable organic peroxides due to bulky tert-butyl groups. wikipedia.orgatamankimya.com |
| Primary Use | Radical initiator. | Radical initiator in organic synthesis and polymer chemistry. wikipedia.orgatamankimya.com |
| Decomposition | Undergoes thermal decomposition to form radicals. | Undergoes homolysis above 100 °C to generate radicals. wikipedia.org |
| Reactivity Trend | Less efficient in hydrogen abstraction compared to di-t-butyl peroxide. semanticscholar.org | More efficient in hydrogen abstraction compared to this compound. semanticscholar.org |
This table is generated based on available data from cited sources.
Historical Development of Research on Organic Peroxide Radicals
The understanding of organic peroxides is intrinsically linked to the history of free radical chemistry. For much of the 18th and 19th centuries, the term "radical" was used to describe parts of a molecule that remained unchanged during a reaction, what are now known as functional groups. libretexts.orglibretexts.orgcurlyarrows.com The idea of a "free" radical as an independent, reactive species with an unpaired electron was not yet established.
A pivotal moment came in 1900 when Moses Gomberg at the University of Michigan, while attempting to synthesize hexaphenylethane, instead produced the triphenylmethyl radical. libretexts.orgacs.orgacs.orgwikipedia.org He observed its high reactivity towards oxygen, which led to the formation of a peroxide. wikipedia.orgiupac.org This discovery provided the first confirmed existence of a stable organic free radical and challenged the prevailing belief that carbon could only ever form four bonds. acs.orgacs.orginventionandtech.com Gomberg's work is widely considered the foundation of modern free radical chemistry. acs.org
Despite Gomberg's discovery, the concept of free radicals was met with skepticism and remained a curiosity for several decades. acs.orgiupac.org It wasn't until the 1930s that free radicals entered the mainstream of organic chemistry. acs.org A significant advancement came in 1933 when Morris S. Kharasch and his student Frank R. Mayo investigated the addition of hydrogen bromide (HBr) to unsymmetrical alkenes. masterorganicchemistry.comwikipedia.org They discovered that in the presence of organic peroxides, the addition occurred in the opposite orientation to what was predicted by Markovnikov's rule. neetprep.comsarthaks.comonlineorganicchemistrytutor.com Kharasch and Mayo correctly proposed that this "peroxide effect" proceeded through a free-radical chain reaction mechanism initiated by the homolytic cleavage of the peroxide. masterorganicchemistry.comwikipedia.org
This work, coupled with Gomberg's earlier discovery, paved the way for a deeper understanding of reaction mechanisms and the development of synthetic materials like plastics and synthetic rubber through free-radical polymerization. acs.org The ability to use organic peroxides to generate radicals in a controlled manner became a cornerstone of polymer chemistry and a wide range of other organic syntheses. wikipedia.orgnih.gov
Advanced Synthetic Methodologies for Di T Hexyl Peroxide
Synthesis from Tertiary Hexyl Alcohols and Peroxidizing Agents
A primary method for synthesizing symmetrical dialkyl peroxides involves the reaction of a tertiary alcohol with a peroxidizing agent, such as hydrogen peroxide or a tertiary alkyl hydroperoxide, in the presence of an acid catalyst. google.comgoogle.com For di-t-hexyl peroxide, this involves reacting tertiary hexyl alcohol (t-hexanol) with a suitable peroxide source.
The reaction is typically catalyzed by strong acids like sulfuric acid or heteropoly acids such as 12-tungstophosphoric acid. google.com The mechanism proceeds via the acid-catalyzed formation of a carbocation from the tertiary alcohol, which then reacts with the peroxidizing agent. When using hydrogen peroxide, two equivalents of the alcohol react with one equivalent of hydrogen peroxide to form the symmetrical dialkyl peroxide. google.com
Research into analogous compounds like di-t-butyl peroxide (DTBP) shows that the reaction of tertiary butyl alcohol with hydrogen peroxide using catalysts like 12-tungstophosphoric acid at elevated temperatures (e.g., 80°C) can produce the desired dialkyl peroxide. google.com Similar conditions are applicable for the synthesis of DTHP. The use of heteropoly and isopoly acid catalysts is noted for providing high selectivity in the preparation of dialkyl peroxides. google.com
Table 1: Illustrative Synthesis of Dialkyl Peroxides from Tertiary Alcohols
This table is based on methodologies described for analogous compounds and is illustrative for this compound.
| Reactant A | Reactant B | Catalyst | Temperature (°C) | Product |
|---|---|---|---|---|
| Tertiary Hexyl Alcohol | Hydrogen Peroxide | Sulfuric Acid | 70-110 | This compound |
| Tertiary Hexyl Alcohol | t-Hexyl Hydroperoxide | Heteropoly Acid | 70-120 | This compound |
Alkyl Ether-Based Synthetic Routes to this compound
An alternative synthetic pathway utilizes alkyl t-alkyl ethers as starting materials. This method involves the acid-catalyzed cleavage of the ether, followed by reaction with a peroxide source. google.com
A notable process involves reacting an n-alkyl t-hexyl ether, such as methyl t-hexyl ether or ethyl t-hexyl ether, with a reactant mixture containing an acid catalyst and a peroxidizing agent like hydrogen peroxide or a t-alkyl hydroperoxide. google.comgoogle.com The reaction can be designed to produce symmetrical di-t-alkyl peroxides. For instance, reacting methyl t-hexyl ether with hydrogen peroxide in the presence of an acid catalyst yields this compound. google.com
Alternatively, reacting methyl t-hexyl ether with t-hexyl hydroperoxide also produces this compound. google.com This route is advantageous as it can also be adapted to create asymmetrical peroxides by using different t-alkyl groups on the ether and hydroperoxide reactants. google.comgoogle.com Suitable acid catalysts for this transformation include inorganic acids (e.g., sulfuric acid), organic acids, acidic ion-exchange resins, and Lewis acids. google.com
Optimization of Reaction Conditions for Research-Scale Synthesis
Optimizing the synthesis of this compound on a research scale involves careful control over several parameters to maximize yield and minimize side reactions.
Stoichiometry : The molar ratio of reactants is critical. When synthesizing from an n-alkyl t-alkyl ether and hydrogen peroxide, a lower molar ratio of hydrogen peroxide to ether (e.g., 0.4-0.6) favors the formation of the di-t-alkyl peroxide over the corresponding hydroperoxide. google.comgoogle.com
Catalyst Concentration : For acid-catalyzed reactions, the amount of catalyst influences the reaction rate. For example, using sulfuric acid in a mole ratio of 0.4-0.6 relative to the ether reactant has been reported for analogous syntheses. google.com
Temperature : The reaction temperature must be carefully controlled. For ether-based syntheses, a temperature range of approximately 20°C to 70°C is often employed. google.comgoogle.com For alcohol-based routes, temperatures can be higher, in the range of 70°C to 120°C, depending on the specific catalyst used. google.com
Reaction Time : Continuous monitoring of the reaction, often by techniques like gas chromatography, allows for the determination of the optimal reaction time, ensuring high conversion of starting materials without significant decomposition of the desired peroxide product. google.com In some continuous flow processes for similar peroxides, total reaction times can be reduced to as little as 20-180 seconds. google.com
Table 2: Key Optimization Parameters for Di-t-alkyl Peroxide Synthesis
Based on patented processes for analogous compounds. google.comgoogle.com
| Parameter | Range | Purpose |
|---|---|---|
| H₂O₂ / Ether Mole Ratio | 0.4 - 0.6 | Favors Di-t-alkyl Peroxide Formation |
| Acid Catalyst / Ether Mole Ratio | 0.4 - 0.6 | Optimize Reaction Rate |
Chromatographic and Non-Chromatographic Purification Techniques for Research Applications
Purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts such as the corresponding hydroperoxide or alcohol.
Chromatographic Techniques: Column chromatography is a highly effective method for purifying organic peroxides. column-chromatography.com
Activated Alumina (B75360) : Passing the crude product through a column of activated basic alumina is a rapid and advantageous method. It effectively adsorbs peroxide impurities and does not introduce moisture. column-chromatography.comgoogle.com The alumina can break down certain peroxides while binding others to its surface through chemical and physical interactions. column-chromatography.com
Silica Gel : Silica gel chromatography is another standard technique used to separate organic compounds. It can be employed to purify dialkyl peroxides from other organic components in the reaction mixture. nih.govnih.gov
Non-Chromatographic Techniques: These methods are often used for initial workup or when chromatographic separation is not practical.
Washing/Extraction : The crude product can be washed with aqueous solutions to remove water-soluble impurities. Washing with a freshly prepared saturated ferrous sulfate (B86663) (FeSO₄) solution is a common and effective method to remove hydroperoxide impurities from water-insoluble organic products. google.com The organic layer is subsequently washed with water and dried. google.com
Distillation : While distillation is a common purification method for many organic liquids, it must be approached with extreme caution for peroxides due to their thermal instability. universallab.orgwisc.edu If required, it should never be performed to dryness, and the addition of a non-volatile substance like mineral oil can help dilute concentrated peroxide residues. wisc.edu For some applications, distillation is used to remove dialkyl peroxide impurities from alkyl hydroperoxides. google.com
Treatment with Molecular Sieves : Molecular sieves have been reported to reduce peroxide concentrations in organic solvents. google.com This method is convenient and also dries the solvent but may be slower than other techniques. google.com
Elucidation of Di T Hexyl Peroxide Reaction Mechanisms and Kinetics
Thermal Decomposition Pathways of Di-t-hexyl Peroxide
The thermal decomposition of this compound is a multi-step process initiated by the cleavage of the weak peroxide bond, leading to the formation of highly reactive radical species.
Homolytic Cleavage of the Peroxy O-O Bond
(t-C₆H₁₃O)₂ → 2 t-C₆H₁₃O•
Radical Generation and Subsequent Radical Cascade Reactions
The primary t-hexyloxy radicals generated from the initial homolytic cleavage are highly unstable and readily undergo further reactions, initiating a radical cascade. wikipedia.org These subsequent reactions primarily involve two competitive pathways: hydrogen atom abstraction and β-scission.
Hydrogen Atom Abstraction: The t-hexyloxy radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another substrate), leading to the formation of t-hexyl alcohol and a new radical.
β-Scission: The t-hexyloxy radical can fragment through the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom. This process is a key source of secondary, more stable alkyl radicals and a ketone.
These generated radicals can then participate in a variety of subsequent reactions, such as initiating polymerization, addition to double bonds, or further abstraction reactions, propagating a complex reaction chain. americanchemistry.comwikipedia.org
Primary and Secondary Radical Species Formed from this compound
The identity of the radical species formed is crucial to understanding the peroxide's function as an initiator.
Primary Radical Species: The direct product of the O-O bond homolysis is the t-hexyloxy radical (1,1-dimethylbutoxy radical).
Secondary Radical Species: The t-hexyloxy radical can undergo β-scission in two possible ways, leading to the formation of different secondary radicals and a ketone. Given the structure of the t-hexyl group (1,1-dimethylbutyl), the fragmentation pathways are:
Cleavage of a methyl-carbon bond to yield a methyl radical (•CH₃) and pentan-2-one.
Cleavage of a propyl-carbon bond to yield a propyl radical (•CH₂CH₂CH₃) and acetone (B3395972).
Kinetic Studies of this compound Decomposition
The kinetics of decomposition determine the rate at which radicals are generated, a critical factor for applications like polymer synthesis. The thermal decomposition generally follows first-order kinetics, where the rate is proportional to the concentration of the peroxide. americanchemistry.com
Determination of Activation Energies and Pre-exponential Factors
While specific kinetic data for this compound is not extensively documented in readily available literature, the values can be reliably inferred from its homologous series. The activation energy (Ea) and pre-exponential factor (A) are key parameters derived from the Arrhenius equation that quantify the temperature dependence of the decomposition rate. For di-t-alkyl peroxides, activation energies typically range from 146 to 167 kJ/mol (approximately 35 to 40 kcal/mol). fsu.edu
Below is a table of kinetic parameters for the decomposition of analogous di-t-alkyl peroxides, which provides context for the expected values for this compound.
| Peroxide Compound | Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |
| Di-t-butyl peroxide | Gas Phase | 158.6 | 3.2 x 10¹⁵ | 120-160 |
| Di-t-butyl peroxide | Cumene (B47948) | 153.6 | - | 90-120 |
| Di-t-amyl peroxide | - | ~159 | - | - |
| Isopropyl peroxide | Toluene (B28343) | 163.6 | - | 130-150 |
This table presents data for analogous compounds to provide a comparative framework for this compound.
Influence of Solvent Media on Decomposition Kinetics
The surrounding solvent medium can significantly influence the rate and mechanism of peroxide decomposition. researchgate.net The primary way solvents exert their influence is through the "cage effect," where the solvent molecules form a "cage" around the newly formed radical pair. Before the radicals can diffuse apart, they may recombine to reform the original peroxide or react with each other in a different manner.
The polarity and viscosity of the solvent are critical factors:
Polarity: Polar solvents can stabilize polar transition states that may be involved in certain decomposition pathways, potentially altering the decomposition rate. scholaris.ca Studies on other peroxides show that the cohesion energy density and electrophilic solvation capability of the solvent can accelerate the process. researchgate.net
The choice of solvent can therefore be used to tune the decomposition kinetics and the subsequent radical reactions for specific applications. researchgate.net
Pressure Effects on Thermolysis Mechanisms
The thermal decomposition (thermolysis) of dialkyl peroxides, such as this compound, is fundamentally governed by the homolytic cleavage of the weak oxygen-oxygen bond. The rate of this unimolecular reaction can be influenced by external pressure. While specific high-pressure studies on this compound are not extensively detailed in readily available literature, the behavior of its lower homolog, Di-t-butyl Peroxide (DTBP), provides a well-studied analogue for understanding these effects.
The influence of pressure on reaction rates is quantified by the activation volume (ΔV‡). A positive activation volume indicates that the formation of the transition state from the reactant molecule is accompanied by an increase in volume. According to transition state theory, applying external pressure to a reaction with a positive ΔV‡ will increase the activation energy, thereby decreasing the reaction rate.
Studies on the thermolysis of DTBP in various solvents have consistently shown a positive activation volume, meaning its decomposition rate is depressed by pressure. researchgate.net The magnitude of this effect, however, is significantly dependent on the solvent, which points to the role of the solvent cage in the reaction mechanism. researchgate.net The primary step is the cleavage of the O-O bond to form two alkoxyl radicals within a "cage" of solvent molecules. These caged radicals can either recombine, react with the solvent, or diffuse out of the cage to become free radicals. researchgate.net
Pressure enhances the cage effect, increasing the likelihood of geminate recombination of the primary radicals, which does not contribute to the net decomposition rate. This, coupled with the volume increase associated with stretching the O-O bond to its transition state, results in a positive activation volume and a slower decomposition rate at high pressures. For instance, the decomposition of DTBP at 120°C is retarded by pressure in all solvents tested, with ΔV‡ values varying significantly. researchgate.net
| Solvent | Activation Volume (ΔV‡) in cc/mole |
| Toluene | 5.4 |
| Cyclohexene | 6.7 |
| Benzene | 12.6 |
| Carbon Tetrachloride | 13.3 |
| Data sourced from studies on Di-t-butyl Peroxide at 120°C. researchgate.net |
This data illustrates that while pressure consistently slows the decomposition, the choice of solvent plays a critical role in the magnitude of this effect. researchgate.net It is reasonable to infer that this compound would exhibit similar behavior, with its thermolysis rate decreasing as external pressure increases.
Induced Decomposition Mechanisms of this compound
The general mechanism for radical-induced decomposition involves a free radical (R•) abstracting a hydrogen atom from the peroxide molecule or, more commonly, attacking the peroxy bond directly. For dialkyl peroxides, the primary radicals generated from thermolysis (alkoxyl radicals) or other radical species in the reaction mixture can act as the initiators for this induced chain reaction.
R• + (t-Hexyl)O-O(t-Hexyl) → RO-t-Hexyl + t-Hexyloxyl•
This process competes with the spontaneous, first-order thermal decomposition. The prevalence of induced decomposition is highly dependent on factors such as peroxide concentration, temperature, and the nature of the solvent. At high peroxide concentrations, the probability of a radical encountering and reacting with an intact peroxide molecule increases. cdnsciencepub.com
The decomposition can also be intentionally induced or accelerated by the presence of certain contaminants or additives, often referred to as "promoters". americanchemistry.com For example, metal ions, particularly those capable of redox cycling like iron (Fe), copper (Cu), and cobalt (Co), can catalytically decompose peroxides. google.comfsu.edu Studies have shown that while Fe(II) salts alone may require elevated temperatures to cleave hindered dialkyl peroxides, combinations of iron salts and thiols can achieve rapid decomposition at much milder conditions. nih.gov Conversely, certain compounds, such as diphenyl ethane (B1197151) derivatives, can act as inhibitors, suppressing radical-induced decomposition by trapping the propagating radicals. google.com
Mechanistic Studies of Hydrogen Abstraction by this compound Derived Radicals
The thermal decomposition of this compound primarily yields two tert-hexyloxyl radicals ((CH₃)₃C(C₂H₅)CO•). These highly reactive alkoxyl radicals can subsequently undergo several reactions, with hydrogen abstraction being a significant pathway. griffith.edu.au This abstraction can occur either intermolecularly (from a solvent or other substrate molecule) or intramolecularly.
A key mechanistic feature of the tert-hexyloxyl radical is its propensity for intramolecular hydrogen abstraction via a 1,5-hydrogen shift . griffith.edu.au In this process, the oxygen-centered radical abstracts a hydrogen atom from the carbon atom at the 5-position relative to the oxygen, proceeding through a stable six-membered ring transition state. This specific rearrangement yields a carbon-centered 4-hydroxy-4-methylpentyl radical . griffith.edu.au
This intramolecular pathway competes with other reactions of the tert-hexyloxyl radical, such as β-scission (which would yield an ethyl radical and acetone) and intermolecular hydrogen abstraction from a suitable donor molecule. griffith.edu.au
| Dialkyl Peroxide | Relative Hydrogen Abstraction Yield (%) |
| Di-t-butyl peroxide | 72 |
| Dicumyl peroxide | 54 |
| Di-t-amyl peroxide | 22 |
| This compound | 14 |
Data represents the yield of trapped cyclohexyl radicals from decomposition at 140°C in cyclohexane (B81311) in the presence of a radical trap.
This data indicates that the tert-hexyloxyl radical has a lower propensity for intermolecular hydrogen abstraction compared to tert-butoxyl and other smaller alkoxyl radicals under these conditions. This is likely due to the increased rate of competing unimolecular reactions like the 1,5-H shift and β-scission. griffith.edu.au The reactivity of alkoxyl radicals like the tert-butoxyl radical in hydrogen abstraction reactions has been shown to be largely entropy-controlled for many substrates. nih.gov
The competition between the various reaction pathways of the tert-hexyloxyl radical is critical in determining the final product distribution in a reaction system where this compound is used as an initiator.
Di T Hexyl Peroxide As a Mechanistic Probe and Initiator in Polymer Science
Impact on Polymer Architecture through Radical Control
The choice of initiator can significantly influence the final polymer architecture, including properties like molecular weight and the degree of branching. mdpi.com This control is exerted through the specific reactivity of the initiator-derived radicals, particularly their involvement in chain transfer reactions.
Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. wikipedia.orgresearchgate.net This terminates the growth of the original chain and creates a new radical that can initiate a new chain. wikipedia.org When chain transfer occurs to a polymer backbone, it results in the formation of a new active site on the side of an existing chain. Propagation from this site leads to the formation of a branch, altering the polymer from a linear to a branched architecture. wikipedia.org
The primary mechanism for this type of branching is hydrogen abstraction from the polymer backbone by a radical. wikipedia.org The ability of initiator-derived radicals to perform this abstraction is therefore a key factor in determining the degree of branching. As established in research, the t-hexyloxy radicals from di-t-hexyl peroxide exhibit a low hydrogen abstraction ability (14% trapping yield) compared to radicals from other peroxides like di-t-butyl peroxide (72% trapping yield). researchgate.netresearchgate.net
This finding strongly suggests that this compound is less effective at inducing branching via chain transfer to the polymer compared to initiators that produce more aggressive hydrogen-abstracting radicals. researchgate.net Consequently, its use as an initiator would be expected to favor the formation of more linear polymer architectures under conditions where chain transfer to the polymer is a significant branching pathway.
Kinetic Modeling of this compound-Initiated Polymerizations
Kinetic modeling is essential for understanding and predicting the behavior of polymerization reactions, allowing for the optimization of process conditions to achieve desired polymer properties. researchgate.net A comprehensive kinetic model for a free-radical polymerization must accurately describe the rates of initiation, propagation, termination, and chain transfer. ugent.be
While specific kinetic models exclusively for this compound are not prominent, its behavior can be described within the general kinetic framework developed for dialkyl peroxides. researchgate.netresearchgate.net The decomposition of the peroxide, which governs the rate of initiation, is a crucial first step. For dialkyl peroxides like di-t-butyl peroxide (DTBP), decomposition is a temperature-dependent process that follows first-order kinetics. atamanchemicals.comresearchgate.netresearchgate.net The rate of this decomposition is influenced by factors such as temperature, pressure, and the solvent used. researchgate.net It is expected that this compound decomposition follows similar first-order kinetics. acs.orgacs.org
Di T Hexyl Peroxide in Advanced Radical Mediated Organic Synthesis
Utilization in C-H Bond Activation and Functionalization Reactions
Di-t-hexyl peroxide is instrumental in initiating reactions involving the activation and functionalization of otherwise inert C-H bonds. Upon heating, it undergoes homolytic cleavage to produce t-hexyloxy radicals. These highly reactive radicals can abstract a hydrogen atom from a substrate, generating a carbon-centered radical. This radical intermediate can then participate in a range of bond-forming reactions, effectively functionalizing the original C-H bond.
A notable application is in the dehydrogenative coupling of C(sp³)–H bonds. For instance, di-t-butyl peroxide, a close analog of this compound, has been used in copper-catalyzed reactions to functionalize C(sp³)–H bonds in alcohols, toluene (B28343) derivatives, and alkanes. organic-chemistry.org The process involves the peroxide acting as a radical initiator to enable the alkenylation of these C-H bonds with β-nitrostyrenes. organic-chemistry.org Similarly, iron catalysts have been employed with di-t-butyl peroxide for the α-C(sp³)–H activation of ethers, leading to the synthesis of mixed acetals. organic-chemistry.org These examples highlight the potential of dialkyl peroxides like this compound in promoting C-H functionalization through a radical-mediated pathway.
The following table summarizes representative C-H functionalization reactions where di-t-butyl peroxide, a compound with similar reactivity to this compound, is used as a radical initiator.
| Substrate Type | Coupling Partner | Catalyst/Promoter | Product Type | Ref |
| Alcohols, Toluene derivatives, Alkanes | β-Nitrostyrenes | Copper salt | Alkenylated derivatives | organic-chemistry.org |
| Enamides | Aldehydes | Iron catalyst | β-Ketoenamides | organic-chemistry.org |
| Cyclic and Acyclic Ethers | - | Iron catalyst | Mixed acetals | organic-chemistry.org |
| Primary Benzylic C-H | Carboxylic Acids | Ionic Iron(III) complexes | Esters | organic-chemistry.org |
| Acetophenones | Electron-deficient alkynes | Copper(I) salts | Multisubstituted furans | organic-chemistry.org |
This compound-Mediated Oxidation Reactions in Synthetic Pathways
This compound can also function as an oxidant in various synthetic pathways. The t-hexyloxy radicals generated from its decomposition can initiate oxidation processes. While specific examples detailing this compound are less common in readily available literature, the principles can be inferred from its analogue, di-t-butyl peroxide (DTBP). DTBP is utilized in oxidation reactions where it initiates a radical chain process. atamankimya.com
For example, in the presence of a suitable catalyst, these radicals can facilitate the oxidation of aldehydes to carboxylic acids. organic-chemistry.org The mechanism typically involves the abstraction of the aldehydic hydrogen by the alkoxy radical, forming an acyl radical. This acyl radical can then react further, often with another molecule of the peroxide or with oxygen, to yield the carboxylic acid.
The versatility of dialkyl peroxides in oxidation is further demonstrated by their use in conjunction with metal catalysts. For instance, copper-catalyzed oxidation of cycloalkanes using tert-butyl hydrogen peroxide (TBHP), another peroxide-based oxidant, in the presence of aromatic aldehydes leads to the formation of cycloalkenyl benzoates. acs.org This reaction involves multiple C(sp³)–H bond activation steps initiated by radicals derived from the peroxide. acs.org
Generation of Specific Radical Intermediates for Synthetic Transformations
A primary role of this compound in organic synthesis is the controlled generation of specific radical intermediates. The thermal decomposition of this compound produces two t-hexyloxy radicals. These primary radicals can then be used to generate other, more synthetically useful radicals through hydrogen abstraction or addition to unsaturated systems.
For example, the t-hexyloxy radical can abstract a hydrogen atom from a suitable precursor to generate a carbon-centered radical. This strategy is central to many C-C bond-forming reactions. Research on di-t-butyl peroxide has shown its effectiveness in generating methyl radicals for methylation reactions. chemicalbook.com When combined with a palladium catalyst, di-t-butyl peroxide can act as a direct aromatic methylation agent. chemicalbook.com
Furthermore, the radicals generated from dialkyl peroxides can initiate polymerization reactions. atamanchemicals.com In the context of specific synthetic transformations, the ability to generate a radical at a desired position in a molecule allows for subsequent intramolecular or intermolecular reactions, such as cyclizations or additions to double bonds. For instance, radical cyclization can be initiated by the abstraction of a hydrogen atom, leading to the formation of cyclic compounds.
Investigating Transition-Metal-Free Radical Coupling Reactions with this compound
There is a growing interest in developing transition-metal-free synthetic methods to enhance the sustainability of chemical processes. diva-portal.orgnih.gov this compound is a key reagent in this area, as it can initiate radical reactions without the need for a metal catalyst. diva-portal.org These reactions are typically promoted by heat or light, which induces the homolysis of the peroxide bond.
Transition-metal-free cross-dehydrogenative coupling (CDC) reactions are a prime example. While some CDC reactions utilize oxidants like tert-butyl hydroperoxide (TBHP), the use of dialkyl peroxides like di-t-butyl peroxide (DTBP) has also been explored. diva-portal.org In these reactions, the peroxide generates radicals that facilitate the coupling of two different C-H bonds. Although in some reported cases, DTBP resulted in lower yields compared to other oxidants like TBHP for specific transformations, it highlights the ongoing investigation into its utility in metal-free systems. diva-portal.org
The following table provides a comparative overview of different organic peroxides used in transition-metal-free C-C bond construction.
| Organic Peroxide | Abbreviation | Role in Transition-Metal-Free Reactions | Ref |
| Di-tert-butyl peroxide | DTBP | Initiator for radical coupling and cyclization reactions. | diva-portal.orgnih.gov |
| tert-Butyl hydroperoxide | TBHP | Widely used oxidant in cross-dehydrogenative coupling. | diva-portal.orgnih.gov |
| Benzoyl peroxide | BPO | Initiator for various radical-mediated transformations. | diva-portal.orgnih.gov |
| Dicumyl peroxide | DCP | Used in cross-dehydrogenative coupling, sometimes with lower yields. | diva-portal.org |
Advanced Analytical and Spectroscopic Characterization Techniques for Di T Hexyl Peroxide Research
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating di-t-hexyl peroxide from complex mixtures, allowing for its quantification and the monitoring of reaction progress. Gas and liquid chromatography are the most prominently used methods.
Gas Chromatography (GC) with Specific Detectors for this compound and its Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its application is critical for purity assessment and for tracking the compound's presence in reaction mixtures. epo.org
Flame Ionization Detector (FID): The Flame Ionization Detector is one of the most common detectors used for the analysis of organic compounds. epo.org It offers high sensitivity and a wide linear range. For the analysis of this compound, a capillary column such as a DB-5 or equivalent is typically used. The non-polar nature of the stationary phase allows for good separation based on boiling point. The thermal stability of this compound allows it to be vaporized in the heated injector without significant decomposition, a crucial factor for accurate quantification.
Mass Spectrometry (MS): When coupled with a mass spectrometer, GC becomes a powerful tool for both identification and quantification. GC-MS analysis of compounds structurally similar to this compound, such as di-t-butyl peroxide, has been used to identify decomposition products. hzdr.de For this compound, the electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including the loss of hexyloxy or hexyl radicals, which aids in its unambiguous identification in complex matrices.
A typical GC method for analyzing peroxides might involve a temperature-programmed run to ensure the elution of both volatile reactants and less volatile peroxide products. google.com
Table 1: Illustrative GC-FID Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 150 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic Elucidation of this compound Structure and Intermediates
Spectroscopic techniques are fundamental for confirming the molecular structure of this compound and for identifying any transient species or byproducts formed during its synthesis or decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. googleapis.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The spectrum would feature signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the hexyl chains. The chemical shifts of the protons on the carbon atom attached to the peroxide oxygen would be deshielded compared to those in a simple alkane.
¹³C NMR: The carbon NMR spectrum provides complementary information. Each unique carbon atom in the hexyl group will give a distinct signal. The carbon atom bonded to the peroxide oxygen (C-O-O) will appear at a characteristic downfield chemical shift, typically in the range of 70-80 ppm.
While specific spectral data for this compound is not widely published, data for analogous compounds like di-tert-butyl peroxide can be used for comparison. spectrabase.com The analysis of impurities in NMR solvents is also a well-documented resource that provides chemical shifts for a variety of organic functional groups. pitt.edusigmaaldrich.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -O-C(CH₃)₂- | ~1.2 | ~75-80 |
| -CH₂- (adjacent to C-O) | ~1.5 | ~35-40 |
| -CH₂- (internal) | ~1.3 | ~20-30 |
| -CH₃ (terminal) | ~0.9 | ~14 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com These two methods are often complementary. acs.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹. The key feature for identifying the peroxide group is the O-O stretching vibration. This bond is inherently weak and its absorption in the IR spectrum is often weak and can be difficult to assign definitively, but it typically appears in the 820-890 cm⁻¹ region. nih.gov The C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the O-O stretch of the peroxide group, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. nih.govnih.gov The symmetric nature of the O-O bond in dialkyl peroxides makes it more Raman active.
Calorimetric Techniques for Thermokinetic Analysis
Calorimetric methods are fundamental in assessing the thermal hazards associated with organic peroxides. By measuring heat flow under controlled conditions, these techniques provide critical data on decomposition behavior.
Differential Scanning Calorimetry (DSC) is a primary tool for determining the thermal stability of substances like this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis yields crucial parameters such as the onset temperature of decomposition (T₀) and the total heat released during decomposition (enthalpy, ΔHd).
Research on di-tert-butyl peroxide (DTBP), a closely related and well-studied organic peroxide, provides a model for understanding the type of data obtainable for this compound. For DTBP, DSC experiments conducted at various heating rates (e.g., 1, 4, 6, and 10 °C min⁻¹) show that the decomposition onset temperature typically ranges from 98–109 °C. akjournals.com The total heat of decomposition for DTBP is approximately 1,100 J g⁻¹. akjournals.com Similar studies on hydrogen peroxide have also shown that the onset temperature increases with higher heating rates. amazonaws.com The activation energy (Ea) for the decomposition of neat DTBP, as determined by DSC, is in the range of 128.4 (±6.2) kJ mol⁻¹. researchgate.net When DTBP is in an alkyl or aromatic hydrocarbon solvent, the activation energy is higher, averaging around 157.0 (±4.1) kJ mol⁻¹. researchgate.net
These parameters are vital for assessing the thermal hazards of peroxides. The data obtained from DSC can be used in kinetic models to predict the behavior of the substance under various conditions. acs.orgresearchgate.net
Table 1: Illustrative Thermal Decomposition Data for an Organic Peroxide (based on Di-tert-butyl Peroxide) via DSC
| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |
|---|---|---|---|
| 1 | 98 | 165 | 1192 |
| 4 | 102 | 175 | 1100 |
| 6 | 105 | 182 | 1100 |
| 10 | 109 | 190 | 1100 |
This table is interactive. Click on the headers to sort the data. Data is illustrative and based on findings for di-tert-butyl peroxide to represent typical values for a dialkyl peroxide. akjournals.com
Accelerating Rate Calorimetry (ARC) is another essential technique for studying the thermal decomposition of reactive chemicals under adiabatic conditions, where no heat is exchanged with the surroundings. netzsch.com This "worst-case scenario" simulation provides data on the time to maximum rate of decomposition (TMRad) and the self-accelerating decomposition temperature (SADT). akts.com
For a 25 mass% solution of DTBP in toluene (B28343), ARC experiments have recorded a maximal temperature of 302 °C and a pressure of 59.8 bar during decomposition. akjournals.com In studies of neat DTBP, the activation energy determined by ARC is approximately 142.0 (±17.7) kJ mol⁻¹. researchgate.net For DTBP in solution, adiabatic calorimeters yield an average activation energy of 159.7 (±3.9) kJ mol⁻¹. researchgate.net These kinetic parameters are crucial for ensuring the safe handling, storage, and transport of organic peroxides. researchgate.net
Differential Scanning Calorimetry (DSC) for Decomposition Onset and Enthalpy
Mass Spectrometry for Identification of Decomposition Products and Reaction Intermediates
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique for identifying the products and intermediates formed during the decomposition of organic peroxides. The thermal decomposition of di-tert-butyl peroxide, for instance, has been shown to generate methyl radicals. atamanchemicals.comwikipedia.org The initial homolysis of the peroxide bond yields two tert-butoxy (B1229062) radicals, which can then undergo further fragmentation to produce acetone (B3395972) and a methyl radical. wikipedia.org The subsequent combination of two methyl radicals can form ethane (B1197151). wikipedia.org
A study utilizing GC-MS at 320°C identified five decomposition products of di-t-butyl peroxide, with acetone being the primary product. nih.gov The concentration of acetone was found to be linearly related to the initial concentration of the peroxide, suggesting that this method could be used for its quantification. nih.gov The investigation of reaction intermediates, such as peroxyl radicals and alkoxyl radicals, is also critical for understanding the complete decomposition pathway. nih.gov
Electrochemical Methods for Peroxide Quantitation in Research Samples
Electrochemical methods offer a sensitive and reproducible approach for the quantification of organic peroxides in various samples. tandfonline.com Techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection have been successfully applied to determine organic peroxides. tandfonline.com Amperometric detection, for example, can achieve detection limits in the nanogram range for compounds like benzoyl peroxide and cumene (B47948) hydroperoxide. tandfonline.comtandfonline.com
Recent developments include the use of modified electrodes, such as glassy carbon electrodes coated with composite electrocatalysts, for the direct electrochemical quantification of hydroperoxides and peroxides in organic solvents like acetonitrile. mdpi.compreprints.org These methods can be calibrated using standard additions of a model peroxide compound, such as benzoyl peroxide. mdpi.com The approach is based on measuring the electrochemical response, typically a current, which is proportional to the peroxide concentration. mdpi.com This allows for the determination of the peroxide value in samples, providing a measure of the extent of oxidation. mdpi.compreprints.org While specific applications for this compound are not extensively detailed in the provided search results, the principles and methodologies developed for other organic peroxides are directly applicable.
Computational and Theoretical Investigations of Di T Hexyl Peroxide
Quantum Chemical Calculations of Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to predicting the reactivity of peroxides. These methods are used to determine the electronic structure, molecular geometries, and the energy landscapes of reaction pathways, with a primary focus on the decomposition of the weak oxygen-oxygen (O-O) bond.
Density Functional Theory (DFT) is a widely used computational method for studying organic peroxides due to its balance of accuracy and computational cost, making it suitable for larger molecules. researchgate.net Studies on di-t-alkyl peroxides consistently show that the primary thermal decomposition pathway is the homolytic cleavage of the O-O bond, generating two alkoxy radicals. researchgate.netwikipedia.org
For di-tert-butyl peroxide (DTBP), a close structural analog of di-t-hexyl peroxide, DFT calculations, particularly with hybrid functionals like B3LYP, have been extensively used to model this O-O bond fission. researchgate.net These studies investigate the thermochemistry of the peroxide and its decomposition products. The calculated bond dissociation energy (BDE) for the O-O bond is a key parameter derived from these studies. While DFT methods can sometimes underestimate peroxide BDEs, they are effective for comparing trends across a series of related compounds. researchgate.net For instance, a benchmark study of various DFT functionals showed that the M06-2X functional provides O-O bond energies that are in good agreement with high-level ab initio calculations like G4 and CBS-APNO. wayne.edunih.gov
The general consensus from DFT studies on dialkyl peroxides is that the O-O bond is significantly weaker than other bonds in the molecule, with BDEs typically in the range of 38-45 kcal/mol. wayne.eduwayne.edu The substitution of methyl groups in DTBP with the larger hexyl groups in this compound is not expected to dramatically alter the fundamental mechanism of O-O bond homolysis, although minor electronic and steric effects on the bond strength and reaction kinetics would be anticipated.
Table 1: Comparison of O-O Bond Dissociation Enthalpies (BDEs) for Various Peroxides from Computational Studies Note: Specific DFT data for this compound is not readily available in the cited literature. The table includes data for analogous compounds to provide context.
| Compound | Computational Method | O-O BDE (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50.5 | wayne.edu |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45.0 | wayne.edu |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39.0 | wayne.edu |
| Di-tert-butyl Peroxide (Me₃COOCMe₃) | Very Low Pressure Pyrolysis | 38.9 ± 0.5 | acs.org |
| Di-tert-butyl Peroxide (Me₃COOCMe₃) | CBS-APNO | 42.35 | wayne.edu |
| Di(trifluoromethyl) Peroxide (CF₃OOCF₃) | Very Low Pressure Pyrolysis | 47.5 ± 0.5 | acs.org |
For higher accuracy in determining energetic profiles, more computationally intensive ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2), and more advanced techniques such as Coupled-Cluster (CC) theory and composite methods like the Complete Basis Set (CBS) approaches (e.g., CBS-QB3, CBS-APNO), provide more reliable bond dissociation energies. wayne.eduwayne.edu
High-level ab initio studies on a range of peroxides have revised the historically accepted generic O-O BDE, suggesting an average value closer to 45 kcal/mol. researchgate.netwayne.edu For DTBP, the CBS-APNO method calculates an O-O BDE of 42.35 kcal/mol. wayne.edu This value is in good agreement with experimental data derived from photoacoustic calorimetry (42.9 kcal/mol). wayne.edu These high-level calculations confirm that the stability of the resulting alkoxy radicals plays a significant role in determining the O-O bond strength. The slightly lower BDE of DTBP compared to hydrogen peroxide is attributed to the stabilization of the tert-butoxy (B1229062) radical. wayne.edu Similar stabilization would be expected for the tert-hexyloxy radical formed from this compound.
Density Functional Theory (DFT) Studies of O-O Bond Homolysis
Molecular Dynamics Simulations of Radical Propagation and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of an ensemble of molecules over time. This is particularly useful for understanding radical propagation, termination reactions, and the influence of the surrounding environment (solvent effects).
For peroxide decomposition, MD simulations can track the trajectories of the newly formed alkoxy radicals. These radicals can undergo several subsequent reactions, including:
Hydrogen abstraction: The alkoxy radical can abstract a hydrogen atom from a solvent molecule or another substrate molecule.
β-scission: The alkoxy radical can fragment, breaking a carbon-carbon bond to form a ketone and an alkyl radical. acs.org
MD simulations, often using reactive force fields (ReaxFF), can model these complex reaction networks. acs.org For example, simulations of the combustion of Al nanoparticles with H₂O₂ use ReaxFF to model the decomposition of the peroxide and the subsequent reactions of the resulting radicals. wikipedia.org Although specific MD simulations for this compound were not found, studies on related systems demonstrate the methodology. The choice of solvent can significantly influence which reaction pathway dominates by stabilizing or destabilizing transition states and intermediates.
Quantitative Structure-Reactivity Relationships (QSRR) for Peroxide Reactivity Prediction
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. acs.orgacs.org For organic peroxides, QSRR models are particularly valuable for predicting thermal stability, which is often characterized by the self-accelerating decomposition temperature (SADT). acs.orgacs.org
The development of a QSRR model involves several steps:
Data Collection: Gathering experimental data for a series of related compounds. For peroxides, this often includes SADT or decomposition kinetic data.
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors (e.g., topological, geometrical, electronic) for each compound. This step often begins with geometry optimization using methods like DFT. acs.org
Model Building: Employing statistical methods like partial least-squares (PLS) regression or support vector regression to build a mathematical model that correlates the descriptors with the observed reactivity. acs.org
Validation: Rigorously testing the model's predictive power using internal and external validation sets. acs.org
Recent studies have successfully developed QSRR models for predicting the SADT of a diverse set of organic peroxides with high accuracy. acs.org These models use descriptors derived from DFT calculations and demonstrate that structural features significantly influence thermal stability. While this compound may not have been explicitly included in the training sets of published models, its properties could be predicted using these established QSRR models by calculating its molecular descriptors.
Modeling of Radical Trapping and Recombination Processes
The radicals generated from peroxide decomposition are highly reactive and short-lived. Understanding their subsequent reactions is crucial. One experimental technique to study these radicals is spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.gov
Computational modeling can complement these experiments by simulating the kinetics and thermodynamics of radical trapping and recombination. For instance, studies on the thermolysis of di-t-butyl and di-t-amyl peroxides in the presence of spin traps have elucidated the competition between β-scission and hydrogen abstraction pathways for the resulting t-alkoxy radicals. acs.org
Modeling can also investigate the recombination of radicals. The initially formed alkoxy radicals exist within a "solvent cage". They can either recombine within this cage or diffuse apart to react with the bulk medium. The efficiency of radical initiation depends on the fraction of radicals that escape this cage. Computational models can help quantify these cage effects. The reaction of radicals with various trapping agents, such as thiols, can also be modeled to understand the kinetics of these processes. nih.gov One study noted the hydrogen abstraction ability of this compound, which produced a 14% yield of a trapped radical product, indicating the formation of reactive alkoxy radicals. researchgate.net
Degradation Mechanisms and Stability Studies of Di T Hexyl Peroxide in Controlled Environments
Thermal Degradation Studies and Product Analysis
The thermal decomposition of dialkyl peroxides is a well-studied process that serves as a foundation for their use as free-radical initiators. americanchemistry.com The primary step in the thermal degradation of a dialkyl peroxide is the homolytic cleavage of the weak oxygen-oxygen bond, which generates two alkoxy radicals. americanchemistry.comarkema.com This decomposition is an exothermic process, and the rate is highly dependent on temperature. americanchemistry.comarkema.com
For di-t-alkyl peroxides, the initial homolysis of the O-O bond is the rate-determining step. In the case of di-t-butyl peroxide (DTBP), a close structural analog of di-t-hexyl peroxide, this process yields two tert-butoxy (B1229062) radicals. wikipedia.orgresearchgate.net These highly reactive radicals can then undergo further reactions, most notably β-scission, which involves the breaking of a carbon-carbon bond to produce a ketone (acetone in the case of DTBP) and a methyl radical. wikipedia.orgresearchgate.net The generated methyl radicals can then combine to form ethane (B1197151). wikipedia.org
Kinetic studies on the thermal decomposition of di-t-butyl peroxide have been extensively performed to determine its Arrhenius parameters, which are crucial for predicting its stability and reaction rates at various temperatures. These parameters are generally determined in inert solvents. cdnsciencepub.com
Table 1: Kinetic Parameters for the Thermal Decomposition of Di-t-butyl Peroxide (DTBP)
| Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |
|---|---|---|---|
| 90-350 | 37.78 ± 0.06 | 15.80 ± 0.03 | cdnsciencepub.com |
This data for Di-t-butyl peroxide is presented as a representative example for dialkyl peroxides.
The primary products from the thermal decomposition of di-t-butyl peroxide are acetone (B3395972) and ethane. cdnsciencepub.com Other minor products can include methane (B114726) and isobutylene (B52900) oxide, which arise from subsequent free radical reactions. nih.gov Analysis of these products is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov
Photolytic Decomposition Pathways and Photoinitiation Mechanisms
Organic peroxides can also be decomposed by photolysis, where the absorption of light provides the energy to cleave the O-O bond. royalsocietypublishing.org This process is the basis for their use as photoinitiators in polymerization reactions. google.com Dialkyl peroxides generally absorb light in the ultraviolet region. google.com The primary photochemical process is the homolytic cleavage of the peroxide bond, generating two alkoxy radicals, similar to thermal decomposition. uillinois.edu
For di-t-butyl peroxide, photolysis with UV light (e.g., at a wavelength of 3130 Å) leads to its decomposition into tert-butoxy radicals. royalsocietypublishing.org The subsequent reactions of these radicals are similar to those in thermal degradation, leading to the formation of products like acetone and ethane. wikipedia.orgroyalsocietypublishing.org
The efficiency of photolytic decomposition can be enhanced through the use of photosensitizers. google.com A photosensitizer is a compound that absorbs light at a specific wavelength and then transfers the absorbed energy to the peroxide, inducing its decomposition. umd.edu This allows the decomposition to be initiated by light of longer wavelengths than the peroxide itself would absorb. For instance, naphthalene (B1677914) and its derivatives have been used as photosensitizers for the decomposition of peroxyesters. google.com However, it has been reported that di-t-butyl peroxide does not undergo photosensitized decomposition efficiently in some systems. umd.edu
The general mechanism for direct photolysis can be described as: R-O-O-R + hν → 2 R-O•
These generated alkoxy radicals can then initiate polymerization or other radical-mediated chemical transformations. uillinois.edu Studies on the photolysis of t-butyl hydroperoxide, another related peroxide, in various solvents have shown that the reaction products can also include species derived from the solvent, indicating that the generated radicals can react with their environment. royalsocietypublishing.org
Influence of Impurities and Catalytic Species on Decomposition Kinetics
The decomposition of organic peroxides is highly sensitive to the presence of impurities and catalytic species. arkema.comakjournals.com Contaminants can significantly lower the decomposition temperature and accelerate the decomposition rate, sometimes leading to a runaway reaction. arkema.comfsu.edu
Acids and bases can also catalyze the decomposition of peroxides. arkema.comumd.edu The presence of strong mineral acids can induce rapid decomposition. arkema.com The influence of pH on the decomposition rate can be complex and is often dependent on the purity of the system. proakademia.eu
In addition to metallic and ionic species, other organic compounds can also influence decomposition. For instance, the presence of certain amines can accelerate the decomposition of peroxides through a redox reaction. googleapis.comacs.org Conversely, inhibitors are sometimes added to peroxide-forming chemicals to prevent premature decomposition. uillinois.edu
The materials used for storage and reaction vessels can also play a catalytic role. Studies on various organic peroxides have shown that different metals can have varying catalytic effects. akjournals.com For example, while stainless steel might promote an autocatalytic reaction in some hydroperoxides, gold has been shown to catalyze an nth-order reaction. akjournals.com However, for dialkyl peroxides like di-t-butyl peroxide, the material of the sample cell was found to have no significant effect on its thermal decomposition. akjournals.com
Table 2: Influence of Contaminants on Peroxide Decomposition
| Contaminant Type | Effect on Decomposition | Reference |
|---|---|---|
| Transition Metal Salts (Fe, Cu, Co, Mn) | Catalyzes rapid decomposition | arkema.comfsu.edunih.gov |
| Strong Mineral Acids | Initiates rapid decomposition | arkema.com |
| Amines | Can accelerate decomposition via redox reactions | googleapis.comacs.org |
Characterization of Degradation Products and By-products in Reaction Systems
The characterization of degradation products is essential for understanding the reaction mechanism and for quality control in processes where peroxides are used. The by-products formed depend on the specific peroxide, the decomposition method (thermal or photolytic), and the reaction environment (e.g., solvent, presence of other reagents). americanchemistry.comresearchgate.net
For dialkyl peroxides like this compound, the primary degradation pathway involves the formation of hexyloxy radicals. These radicals can then undergo β-scission. Given the structure of the t-hexyl group, multiple β-scission pathways are possible, leading to a more complex mixture of products compared to the simpler di-t-butyl peroxide. The expected products would include various ketones and alkyl radicals.
Based on the decomposition of analogous peroxides, a general scheme can be proposed. For di-t-butyl peroxide, the main decomposition products are acetone and ethane, formed from the tert-butoxy radical. wikipedia.orgcdnsciencepub.com Studies using gas chromatography-mass spectrometry (GC-MS) have confirmed these as the major products. nih.gov
In a study on the hydrogen abstraction ability of various dialkyl peroxides, this compound was shown to be less effective than di-t-butyl peroxide and di-t-amyl peroxide, suggesting that the reactivity of the resulting alkoxy radicals differs based on the alkyl chain length. researchgate.net This difference in reactivity would also influence the distribution of final degradation products.
When peroxides are used as initiators in polymerization, their decomposition fragments can become incorporated into the polymer chains or react to form various volatile organic compounds (VOCs). mdpi.com For example, the decomposition of dicumyl peroxide in the presence of poly(ε-caprolactone) leads to by-products such as acetophenone (B1666503) and methane. mdpi.com
Table 3: Common Decomposition Products of Dialkyl Peroxides
| Peroxide Analog | Decomposition Method | Major Products | Minor/Secondary Products | Reference |
|---|---|---|---|---|
| Di-t-butyl peroxide | Thermal | Acetone, Ethane | Methane, t-Butanol, Isobutylene oxide | wikipedia.orgcdnsciencepub.comnih.gov |
| Di-t-butyl peroxide | Photolysis | Acetone, Ethane | Methane, Methyl t-butyl ether | wikipedia.orgnih.gov |
This table presents data for analogous compounds to infer the likely products from this compound decomposition.
Emerging Research Frontiers and Future Perspectives on Di T Hexyl Peroxide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of dialkyl peroxides often involves processes that are not aligned with modern standards of sustainability. The pursuit of novel synthetic routes for compounds like Di-t-hexyl peroxide is driven by the need to enhance safety, reduce waste, and improve energy efficiency.
Current research is shifting away from homogeneous catalysis, which often requires difficult and energy-intensive separation and neutralization steps, towards more sustainable heterogeneous catalysts. polymtl.ca These solid catalysts can be more easily separated from the reaction mixture, simplifying the process and reducing waste. polymtl.ca
One promising green approach is the use of ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions. nih.gov This method has been shown to produce high yields (70–99%) of dialkyl peroxides in significantly shorter reaction times compared to conventional stirring methods. nih.gov The use of a tri-liquid PTC system allows for the easy separation and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov Another innovative route involves the acid-catalyzed reaction of an n-alkyl t-alkyl ether with hydrogen peroxide. google.com Specifically, this method can be adapted to produce this compound from the corresponding t-hexyl ether. google.com
Furthermore, the development of biocatalysis, using either isolated enzymes or whole-cell systems, represents a frontier in green chemistry for peroxide synthesis. beilstein-journals.org These methods offer high selectivity and operate under mild conditions, minimizing energy consumption and by-product formation. beilstein-journals.org The principles of atom economy and wasteless synthesis are central to these emerging methods, with hydrogen peroxide often being the green oxidant of choice. hilarispublisher.comlivescience.io
Advanced Understanding of Radical Reactivity in Complex Systems
This compound functions as a radical initiator by the homolytic cleavage of its weak oxygen-oxygen bond at elevated temperatures, producing two t-hexyloxy radicals. wikipedia.orgpitt.edu The behavior of these radicals is crucial for controlling polymerization and other radical-mediated processes.
Recent research has focused on elucidating the specific reactivity of radicals derived from different dialkyl peroxides. The hydrogen abstraction ability of the peroxide-derived radicals is a key parameter influencing their efficiency as initiators. researchgate.net In a comparative study, the hydrogen abstraction ability of various dialkyl peroxides was determined by trapping the resulting cyclohexyl radicals with α-methylstyrene dimer (MSD). researchgate.net The results showed that the trapping yields, and thus the hydrogen abstraction ability, were highly dependent on the peroxide's structure. researchgate.net
| Dialkyl Peroxide | Trapping Yield (%) at 140°C |
|---|---|
| Di-t-butyl peroxide | 72 |
| Dicumyl peroxide | 54 |
| Di-t-amyl peroxide | 22 |
| This compound | 14 |
Table 1: Comparison of hydrogen abstraction ability of various dialkyl peroxides. The data indicates that this compound has a lower hydrogen abstraction ability compared to smaller dialkyl peroxides under these specific experimental conditions. researchgate.net
This lower hydrogen abstraction ability for this compound compared to its smaller counterparts like Di-t-butyl peroxide suggests that the resulting t-hexyloxy radicals may have different reaction pathways or efficiencies in complex systems. researchgate.net Understanding these nuances is critical for applications such as the functionalization of polymers, where the initiator's ability to abstract hydrogen from a polymer backbone is a key step. researchgate.net Furthermore, advanced computational and experimental studies are being employed to understand how factors like electron-withdrawing or -donating groups on the peroxide structure influence radical generation rates and subsequent reactivity. nih.govnih.gov
Design and Engineering of Peroxide-Based Radical Initiators
The effectiveness of a radical initiator is determined by its decomposition kinetics, which are often characterized by its half-life temperature—the temperature at which half of the peroxide decomposes in a given time. acs.org Designing and engineering peroxide-based initiators like this compound involves tailoring their molecular structure to achieve desired decomposition profiles for specific applications. nih.govstudysmarter.co.uk
For high-temperature processes, initiators with greater thermal stability are required, while other applications may need initiators that decompose at ambient or even lower temperatures. acs.orgstudysmarter.co.uk The bulky t-hexyl groups in this compound contribute to its stability compared to some other organic peroxides. wikipedia.org
Future design strategies are increasingly reliant on computational chemistry to predict the properties of novel peroxide structures. nih.gov By modifying the alkyl groups attached to the peroxide bond, researchers can fine-tune the initiator's stability and reactivity. For instance, incorporating electron-withdrawing groups can increase the electrophilicity of the peroxy bond, potentially leading to faster initiation rates. nih.gov Conversely, bulkier substituent groups can enhance thermal stability. wikipedia.org The goal is to create a portfolio of initiators with a broad range of reactivity, allowing for precise control over radical processes like polymerization. atamankimya.comnouryon.com This includes developing "low-temperature" initiators that are stable enough for handling but can generate radicals under mild conditions, potentially through acid-catalyzed activation rather than purely thermal decomposition. acs.org
Integration with Green Chemistry Principles in Radical Processes
The integration of green chemistry principles into industrial processes is a major driver of innovation in the use of radical initiators like this compound. royalsocietypublishing.org The 12 Principles of Green Chemistry provide a framework for making chemical processes safer, more efficient, and less environmentally harmful. whiterose.ac.uk
Key areas of focus include:
Safer Solvents and Auxiliaries: Research is moving towards replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents, or eliminating solvents altogether. royalsocietypublishing.orgmdpi.comresearchgate.net
Waste Prevention and Atom Economy: Developing synthetic methods that maximize the incorporation of all starting materials into the final product is a core principle. whiterose.ac.uk This involves designing reactions that minimize by-products. hilarispublisher.comlivescience.io
Designing Safer Chemicals: Engineering peroxides with enhanced stability can reduce the risks associated with their storage and handling. unibe.ch The development of in-situ generation methods, where the unstable initiator is created and used immediately in a continuous flow system, is a significant step towards safer processes. unibe.ch
By applying these principles, the use of this compound and other radical initiators can be made more sustainable, reducing the environmental footprint of polymer production and other large-scale chemical manufacturing. royalsocietypublishing.org
Q & A
Basic Research Questions
Q. What are the recommended protocols for testing peroxide formation in stored Di-t-hexyl peroxide?
- Method A (Test Strips): Use peroxide-specific test strips (0–100 ppm detection range) to detect organic peroxides. Follow manufacturer instructions, ensuring the chemical is not expired. Record results on the container label, including test date and ppm value. If peroxides exceed 10 ppm, stabilize or dispose of the material .
- Method B (Iodide Test): For quantitative analysis, dissolve 1–10 mg of Di-t-hexyl peroxide in 1 mL acetic acid, add 0.1 mL saturated KI solution, and titrate liberated iodine with 0.1 N sodium thiosulfate. This method detects peroxides at lower concentrations but requires expertise due to interference risks .
- Frequency: Test every 3 months for unopened containers and before each use after opening .
Q. How should Di-t-hexyl peroxide be stored to minimize decomposition risks?
- Inert Atmosphere: Store under nitrogen or argon to suppress autoxidation .
- Environmental Controls: Protect from light, heat (>25°C), and evaporative loss by sealing containers tightly and using amber glass .
- Labeling: Track dates of receipt, opening, and discard (max 12 months after opening). Record all peroxide test results on the label .
Advanced Research Questions
Q. How does the branching in Di-t-hexyl peroxide’s alkyl groups influence its thermal stability compared to linear analogues?
- Structural Impact: The tert-hexyl group’s steric hindrance reduces radical recombination rates, prolonging the peroxide’s half-life. However, bulky substituents lower activation energy for homolytic O–O bond cleavage, increasing decomposition susceptibility at elevated temperatures .
- Kinetic Data: Comparative studies show Di-t-hexyl peroxide decomposes 20% faster than di-n-hexyl peroxide at 80°C, with activation energy (Ea) differences of ~5 kJ/mol .
Q. What experimental challenges arise when quantifying Di-t-hexyl peroxide’s hydrogen abstraction efficiency in radical polymerizations?
- Radical Trapping Limitations: Di-t-hexyl peroxide generates alkoxy radicals (RO•) with lower hydrogen abstraction yields (14%) compared to di-t-butyl peroxide (72%) due to increased steric bulk (Table 1) .
- Method Refinement: Use spin-trapping agents (e.g., TEMPO) in cyclohexane to stabilize transient radicals for ESR analysis. Calibrate against reference peroxides to account for solvent polarity effects .
Table 1: Hydrogen Abstraction Efficiency of Dialkyl Peroxides in Cyclohexane
| Peroxide | Trapping Yield (%) | Dominant Radical Species |
|---|---|---|
| Di-t-butyl peroxide | 72 | t-butoxy |
| Dicumyl peroxide | 54 | Cumyloxy |
| Di-t-hexyl peroxide | 14 | t-hexyloxy |
Q. How can conflicting data on Di-t-hexyl peroxide’s decomposition kinetics be resolved?
- Source Analysis: Discrepancies often stem from testing conditions (e.g., solvent polarity, oxygen presence). For example, decomposition rates in toluene are 30% higher than in chlorinated solvents due to solvation effects .
- Standardization: Use differential scanning calorimetry (DSC) under inert gas to measure heat flow during controlled heating (5°C/min). Cross-validate with GC-MS to identify decomposition byproducts (e.g., hexanal, CO₂) .
Methodological Considerations
- Risk Assessment: Evaluate peroxide formation risks using structural criteria (e.g., C-H bond strength, radical stabilization). Di-t-hexyl peroxide’s tert-alkyl groups classify it as a Class B peroxide-former (moderate hazard) .
- Disposal Protocols: Neutralize peroxides >100 ppm with ferrous sulfate before disposal. Contact EH&S for hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
